Ciramadol

Description

It is described as a μ-opioid receptor agonist with additional monoaminergic activity (e.g., serotonin/norepinephrine reuptake inhibition), similar to Tramadol’s dual mechanism of action . However, Ciramadol’s distinct pharmacokinetic and pharmacodynamic properties may differentiate it from other opioids, such as Tramadol, Morphine, and Codeine.

Properties

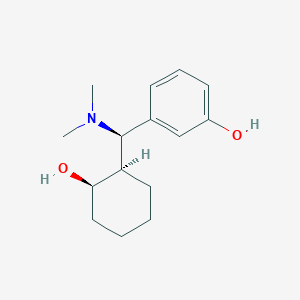

IUPAC Name |

3-[(R)-dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3/t13-,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTLONZTPXCUPU-ZNMIVQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]([C@H]1CCCC[C@H]1O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018412 | |

| Record name | Ciramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63269-31-8 | |

| Record name | Ciramadol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63269-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciramadol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063269318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NQ109OW0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

(-)-Menthone and Benzaldehyde Route

The synthesis begins with a Claisen-Schmidt-type condensation between (-)-menthone and benzaldehyde under acidic conditions, yielding a mixture of E/Z isomers (68% E, 32% Z). Isomerization to this equilibrium occurs in ethyl ether with concentrated HCl. Only the E isomer reacts with cyclic amines (e.g., pyrrolidine) via a stereoselective Michael-type addition , forming intermediates like 2-(α-1-pyrrolidino)benzyl-4-isopropyl-1-methyl-cyclohexan-3-one (4b ).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Condensation | (-)-Menthone + benzaldehyde, HCl, Et₂O | E/Z isomer mixture (68:32) |

| Isomerization | HCl in Et₂O | Equilibrium E/Z ratio |

| Michael Addition | Pyrrolidine, RT | 1R,2S,4S,11S-configuration in 4b |

3-(Methoxymethoxy)benzaldehyde and Cyclohexanone Route

An alternative method uses 3-(methoxymethoxy)benzaldehyde (1 ) and cyclohexanone (2 ) in a Claisen-Schmidt condensation to form a chalcone analog (3 ). Subsequent Michael addition of dimethylamine produces the aminoketone intermediate, which undergoes stereospecific reduction to yield the cis-aminoalcohol (4 ). Hydrolysis of the methoxymethoxy group furnishes this compound (5 ).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Condensation | 3-(Methoxymethoxy)benzaldehyde + cyclohexanone | Chalcone intermediate (3 ) |

| Michael Addition | Dimethylamine, RT | Aminoketone intermediate |

| Reduction | Catalytic hydrogenation | cis-Aminoalcohol (4 ) |

| Hydrolysis | Mild acidic conditions | This compound (5 ) |

Stereochemical Control and Analysis

The absolute configuration of intermediates is confirmed using:

-

¹H-NMR spectroscopy (chemical shift analysis)

-

COSY-90 (correlation of coupled protons)

For example, the (-)-menthone-derived product 4b exhibits 1R,2S,4S,11S configuration due to steric guidance during the Michael addition.

Comparative Analysis of Methods

Critical Reaction Insights

-

Isomerization Control : The E/Z equilibrium is critical for subsequent amine addition, as only the E isomer reacts.

-

Stereoselectivity : The Michael addition’s stereochemical outcome is influenced by the bulky menthone-derived cyclohexanone ring, favoring the 1R,2S,4S,11S configuration.

-

Reduction Specificity : Catalytic hydrogenation of the ketone intermediate proceeds stereospecifically to produce the cis-alcohol, essential for opioid activity .

Chemical Reactions Analysis

Ciramadol undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: The reduction of the ketone group in its synthesis is a key step.

Substitution: It can undergo substitution reactions, particularly involving the dimethylamino group.

Common reagents used in these reactions include dimethylamine and reducing agents like sodium borohydride. The major products formed from these reactions are intermediates leading to the final this compound compound .

Scientific Research Applications

Ciramadol has several scientific research applications:

Chemistry: It is studied for its unique chemical properties and reactions.

Biology: Research focuses on its interaction with biological systems, particularly the μ-opioid receptor.

Medicine: this compound is used as an analgesic for pain management, with studies comparing its efficacy and safety to other opioids.

Industry: Its synthesis and production methods are of interest for industrial applications.

Mechanism of Action

Ciramadol exerts its effects by acting as a mixed agonist-antagonist at the μ-opioid receptor. This interaction leads to analgesic effects with a lower risk of respiratory depression and abuse potential compared to other opioids. The molecular targets and pathways involved include the modulation of pain signals in the central nervous system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic Comparison

Pharmacodynamic Comparison

- Mechanism of Action: this compound: μ-opioid agonism + monoaminergic reuptake inhibition (hypothesized). Tramadol: Dual mechanism (μ-opioid + serotonin/norepinephrine reuptake inhibition) . Morphine: Pure μ-opioid receptor agonist .

- Side Effects: this compound: Hypothetically lower respiratory depression risk compared to Morphine due to non-opioid activity. Tramadol: Lower constipation risk vs. Morphine but higher seizure risk due to serotonin effects .

Clinical Efficacy

- Analgesic Potency :

Research Findings and Limitations

- No clinical trials or pharmacokinetic studies on this compound are cited in the provided evidence.

- Evidence highlights the importance of CYP2D6 polymorphisms in Tramadol’s efficacy , which could theoretically apply to this compound if similarly metabolized.

Biological Activity

Ciramadol, also known as WY 15705, is a synthetic compound that exhibits significant biological activity primarily as an analgesic agent. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

This compound is characterized by its dual action as both a narcotic agonist and antagonist. This unique profile allows it to modulate pain perception effectively while minimizing the risk of dependency associated with traditional opioids. The compound interacts with various receptors in the central nervous system (CNS), including:

- Opioid Receptors : this compound binds to mu-opioid receptors, which are crucial for mediating analgesic effects.

- Serotonin Receptors : It also influences serotonin pathways, contributing to its pain-relieving properties.

- Norepinephrine Pathways : By modulating norepinephrine levels, this compound can enhance analgesia through descending pain control pathways.

Pharmacological Effects

This compound has been studied for its effects on different biological systems. Key findings include:

- Analgesic Efficacy : In animal models, this compound demonstrated potent analgesic effects comparable to morphine but with a reduced side effect profile .

- Antidepressant-like Activity : Research indicates that this compound may exhibit antidepressant-like effects in certain models, suggesting potential applications beyond pain management .

- Neuroprotective Properties : Preliminary studies suggest that this compound may offer neuroprotective benefits, particularly in conditions involving oxidative stress and neuroinflammation.

Data Table: Summary of Biological Activities

Case Study 1: Analgesic Effectiveness

A study conducted on rats demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. The analgesic effect was evaluated using the formalin test, which showed that this compound provided effective pain relief without the typical side effects associated with traditional opioids .

Case Study 2: Impact on Mood Disorders

In a separate investigation focusing on mood disorders, this compound was administered to mice exhibiting depressive-like behaviors. Results indicated a notable improvement in behavior scores, suggesting that this compound may influence mood regulation through its action on serotonin receptors .

Case Study 3: Neuroprotection in Oxidative Stress Models

Research exploring the neuroprotective potential of this compound revealed that it could mitigate neuronal damage induced by oxidative stress in vitro. This was evidenced by reduced markers of apoptosis and inflammation in neuronal cultures treated with this compound compared to untreated controls .

Q & A

Q. What are the key pharmacokinetic parameters of ciramadol, and how do administration routes influence its bioavailability?

this compound exhibits a volume of distribution of 1.5 L/kg and an elimination half-life of 3.4–3.7 hours in healthy subjects. Systemic clearance is dose-independent (~4.9 mL/min/kg), with renal clearance (298–320 mL/min) exceeding creatinine clearance, indicating tubular secretion . Absolute bioavailability is 98% for intramuscular (i.m.) and 82% for oral administration, with peak serum concentrations at 0.27 hours (i.m.) and 1.5 hours (oral) . Food intake delays absorption rate but does not affect overall bioavailability .

Q. How does this compound compare to codeine in analgesic efficacy for acute and chronic pain models?

In randomized double-blind trials, oral this compound (30 mg) demonstrated equivalent efficacy to codeine (60 mg) in cancer pain, while 90 mg this compound provided superior relief . Postoperative pain studies showed this compound (60 mg) outperformed codeine (60 mg) in cumulative efficacy scores (SPAID × 0.1), though codeine had higher TOTPAR scores . Cross-over designs with Latin-square treatment sequences are recommended for comparative studies to control inter-patient variability .

Q. What methodologies are validated for quantifying this compound in biological matrices?

Gas-liquid chromatography (GLC) with electron capture detection, using dipentafluorobenzoyl derivatization and an isomer internal standard, achieves a sensitivity of 4 ng/mL in plasma. This method shows linearity (8.75–175 ng) and precision (CV 3.8–11.1%) . For metabolite analysis, HPLC or mass spectrometry is required to distinguish phenolic glucuronides (37.9% urinary excretion) from alicyclic glucuronides (2.3%) .

Advanced Research Questions

Q. How do hepatic and renal impairments alter this compound’s disposition and safety profile?

In cirrhosis, systemic clearance decreases by 40% due to reduced renal clearance, but non-renal glucuronidation remains intact. Acute hepatitis increases renal clearance transiently, while glucuronide excretion decreases by 48% . Dose adjustments are unnecessary in stable liver disease if renal function is normal. Monitor tubular secretion via creatinine clearance ratios to predict toxicity .

Q. What stereochemical features of this compound influence its opioid receptor binding and activity?

this compound’s (1R,2R)-2-hydroxycyclohexylmethyl configuration enables stereoselective Michael addition during synthesis, critical for µ-opioid receptor agonism. NMR studies (¹H-SIM, COSY-90, NOE) confirm the l/2S,4S,11S configuration, which correlates with higher activity than tramadol . Synthetic protocols using Claisen-Schmidt coupling yield 68% E-isomer, which is pharmacologically active .

Q. How can contradictory efficacy data between studies (e.g., codeine vs. This compound) be reconciled?

Discrepancies in TOTPAR vs. SPID scores (e.g., codeine’s higher TOTPAR but lower SPAID in postoperative pain) may arise from differences in pain scales or patient cohorts . Meta-analyses should stratify by pain type (visceral vs. somatic) and use standardized endpoints (e.g., SPID for intensity, TOTPAR for relief).

Q. What experimental designs optimize detection of this compound’s agonist-antagonist effects?

Use double-blind, placebo-controlled cross-over trials with washout periods ≥48 hours to mitigate carryover effects . For receptor profiling, combine in vitro binding assays (e.g., µ-opioid, κ-opioid) with in vivo nociception models (e.g., tail-flick test) to quantify partial agonist activity .

Q. What are the dominant metabolic pathways of this compound, and how do they impact drug interactions?

this compound undergoes hepatic ether glucuronidation (non-CYP450), forming inactive phenolic (37.9% urinary excretion) and alicyclic glucuronides (2.3%) . Concomitant use with probenecid may inhibit tubular secretion, increasing plasma levels. No interactions are expected with CYP3A4/2D6 inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.